Cas no 4004-05-1 (DOPE)
DOPE structure
Product Name:DOPE
CAS-nummer:4004-05-1
MF:C41H78NO8P
MW:744.03369474411
MDL:MFCD16621009
CID:324959
PubChem ID:354333200
Update Time:2025-04-19
DOPE Chemische en fysische eigenschappen
Naam en identificatie
-
- 9-Octadecenoic acid(9Z)-,1,1'-[(1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl]ester
- 1, 2-dioleoyl-sn-glycero-3-phosphoethanolamine
- 1,2-Dioleoyl-sn-glycero-3-phosphatidylethanolamine (DOPE)
- 9-Octadecenoic acid(9Z)-,1,1'-[(1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-etha...
- COATSOME ME-8181 (DOPE)
- DOPE
- 1,2-dioleoyl-sn-glycero-3-phosphatidylethanolamine
- 1,2-dioleoyl-sn-glycero-3-phosphoethanoloamine
- 1,2-dioleoyl-sn-glycerol-3-phosphoethanolamine
- 1,2-di-O-oleoyl-sn-glycero-3-phosphatidylethanolamine
- 18:1 PE
- 3-SN-PHOSPHATIDYLETHANOLAMINE,1,2-DIDEOYL
- DIOLEOYL PHOSPHATIDYL ETHANOLAMINE
- Dioleoyl phosphoethanolamine
- L-A-phosphatidylethanolamine dioleoyl
- (9Z)-9-Octadecenoic acid (1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl ester
- 1,2-Di(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine
- L-β,γ-Dioleoyl-α-cephalin
- 2-Aminoethyl (R)-2,3-Bis(oleoyloxy)propyl Hydrogen Phosphate
- 1,2-di-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine
- 110635
- 18:1(9Z))
- PE(18:1(9Z)
- 3-sn-Phosphatidylethanolamine, 1,2-dideoyl
- Dioleoyl phosphatidylethanolamine
- PE(18:1(9Z)/18:1(9Z))
- 1,2-di-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine; DOPE; PE(18:1(9Z)/18:1(9Z)); 110635
- 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine
- L-alpha-Phosphatidylethanolamine, Dioleoyl
- DOPEA
- Dioleoylphosphatidylethanolamine
- PE 36:2
- 1,2-dioleoyl phosphatidylethanolamine
- LipofectACE
- 1,2-Dioleoylphosphatidylethanolamine
- DL-DOPE
- Dioleoyl (glycerophospho)ethanolamine
- 1,2-Dioleoyl phosphatidyl ethanolamin
- 1,2-di-Olein 2-aminoethyl hydrogen phosphate
- Epitope ID:136781
- (Z)-3-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl dioleate
- Ethanol, 2-ami
- AS-74734
- DOPE, l-
- 1,2-dioleoyl-sn-glycerophosphoethanolamine
- 9-Octadecenoic acid (Z)-, 1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl ester, (R)-
- (2R)-3-{[(2-aminoethoxy)(hydroxy)phosphoryl]oxy}-2-[(9Z)-octadec-9-enoyloxy]propyl (9Z)-octadec-9-enoate
- JNP6V6AI0U
- DTXSID601029609
- LMGP02010052
- PE(18:1/18:1)
- GPEtn(18:1/18:1)
- (Z)-(2R)-3-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl dioleate
- DOPEDOPE
- GPEtn(18:1w9/18:1w9)
- AKOS024418762
- [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate
- DOPE, R-
- Olein, 1,2-di-, 2-aminoethyl hydrogen phosphate, L-
- (2R)-1-[(2-azaniumylethyl phosphonato)oxy]-3-[(9Z)-octadec-9-enoyloxy]propan-2-yl (9Z)-octadec-9-enoate
- CHEBI:84839
- 9-Octadecenoic acid (9Z)-,(1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediylester
- Q21079469
- GPEtn(18:1n9/18:1n9)
- (2R)-3-{[(R)-(2-aminoethoxy)(hydroxy)phosphoryl]oxy}-2-{[(9Z)-octadec-9-enoyl]oxy}propyl (9Z)-octadec-9-enoate
- BP-25709
- 1,2-di-[(9Z)-octadecenoyl]-sn-glycero-3-phosphoethanolamine
- Phophatidylethanolamine(18:1n9/18:1n9)
- Ethanol, 2-amino-, dihydrogen phosphate (ester), monoester with 1,2-diolein, L-
- D4251
- (2R)-3-(((2-aminoethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyldioleate
- HY-112005
- UNII-JNP6V6AI0U
- Phophatidylethanolamine(18:1w9/18:1w9)
- H11535
- 1,2-Dioleoyl-sn-gl
- CS-0042337
- 4004-05-1
- SCHEMBL25038
- (2R)-3-(((2-aminoethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl dioleate
- 1,2-dioleoyl-rac-glycero-3-phosphoethanolamine
- HY-112005A
- DOPE (Excipient)
- DA-52664
- 9-Octadecenoic acid (9Z)-, 1,1'-[(1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl] ester; 9-Octadecenoic acid (9Z)-, (1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl ester (9CI); 9-Octadecenoic acid (Z)-, 1-[[[(2-
- CS-1096705
-
- MDL: MFCD16621009
- Inchi: 1S/C41H78NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,39H,3-16,21-38,42H2,1-2H3,(H,45,46)/b19-17-,20-18-/t39-/m1/s1
- InChI-sleutel: MWRBNPKJOOWZPW-NYVOMTAGSA-N
- LACHT: P(=O)(O)(OCCN)OC[C@@H](COC(CCCCCCC/C=C\CCCCCCCC)=O)OC(CCCCCCC/C=C\CCCCCCCC)=O
Berekende eigenschappen
- Exacte massa: 743.54700
- Monoisotopische massa: 743.54650544g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 9
- Zware atoomtelling: 51
- Aantal draaibare bindingen: 41
- Complexiteit: 897
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 2
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 134
- XLogP3: 10.6
Experimentele eigenschappen
- Kleur/vorm: Solid
- Smeltpunt: 200°C(lit.)
- Kookpunt: 759.2±70.0 °C at 760 mmHg
- Vlampunt: 413.0±35.7 °C
- PSA: 144.19000
- LogboekP: 12.30900
- Kleur/vorm: 10 mg/mL (850725C-25mg)
25 mg/mL (850725C-1g)
25 mg/mL (850725C-200mg)
25 mg/mL (850725C-500mg) - Dampfdruk: 0.0±5.5 mmHg at 25°C
DOPE Beveiligingsinformatie
- Signaalwoord:Danger
- Gevaarverklaring: H302-H315-H319-H331-H336-H351-H361d-H372
- Waarschuwingsverklaring: P261-P281-P305+P351+P338-P311
- Vervoersnummer gevaarlijk materiaal:UN 1888
- WGK Duitsland:3
- Code gevarencategorie: R22;R38;R40;R48/20/22
- Veiligheidsinstructies: 36/37
- FLUKA MERK F CODES:8-10-23
-
Identificatie van gevaarlijk materiaal:
- Risicozinnen:R22; R38; R40; R48/20/22
- Gevaarklasse:6.1
- PackingGroup:Ⅲ
- Opslagvoorwaarde:−20°C
DOPE Douanegegevens
- HS-CODE:2931900090
- Douanegegevens:
中国海关编码:
2931900090概述:
2931900090. 其他有机-无机化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:AB(入境货物通关单,出境货物通关单). 最惠国关税:6.5%. 普通关税:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
DOPE Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | AB328-50mg |
DOPE |
4004-05-1 | 98.0%(T) | 50mg |
¥541.0 | 2022-06-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D869719-1g |
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine |
4004-05-1 | 98% | 1g |
3,350.00 | 2021-05-17 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D890281-50mg |
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine |
4004-05-1 | 50mg |
1,110.00 | 2021-05-17 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 850725C-25MG |
18:1 (Δ9-Cis) PE (DOPE) |
4004-05-1 | 25mg |
¥975.18 | 2023-11-02 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 850725C-200MG |
18:1 (Δ9-Cis) PE (DOPE) |
4004-05-1 | 200mg |
¥2854.09 | 2023-11-02 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 850725C-500MG |
18:1 (Δ9-Cis) PE (DOPE) |
4004-05-1 | 500mg |
¥5286.89 | 2023-11-02 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 850725C-1G |
18:1 (Δ9-Cis) PE (DOPE) |
4004-05-1 | 1g |
¥7733.21 | 2023-11-02 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 850725P-25MG |
DOPE |
4004-05-1 | 25mg |
¥978.82 | 2023-11-02 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 850725P-200MG |
DOPE |
4004-05-1 | 200mg |
¥2863.63 | 2023-11-02 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 850725P-500MG |
DOPE |
4004-05-1 | 500mg |
¥5306.73 | 2023-11-02 |
DOPE Leveranciers
Amadis Chemical Company Limited
Goudlid
(CAS:4004-05-1)DOPE
Ordernummer:A912198
Voorraadstatus:in Stock
Hoeveelheid:1g/5g
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 30 August 2024 12:44
Prijs ($):366.0/1328.0
E-mail:sales@amadischem.com
SHOCHEM(SHANGHAI) CO.,lTD
Goudlid
(CAS:4004-05-1)1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine
Ordernummer:LX-B018
Voorraadstatus:in Stock
Hoeveelheid:1g;10g;100g
Zuiverheid:98%min
Prijsinformatie laatst bijgewerkt:Wednesday, 20 August 2025 16:45
Prijs ($):
E-mail:sales@shochem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
(CAS:4004-05-1)1,2-dioleoyl-sn-glycero-3-phosphoethanolamine
Ordernummer:LE16619;LE27017582
Voorraadstatus:in Stock
Hoeveelheid:25KG,200KG,1000KG
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 20 June 2025 12:14
Prijs ($):discuss personally
E-mail:18501500038@163.com
DOPE Gerelateerde literatuur
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Related Categories
- Oplosmiddelen en organische stoffen Organische verbindingen Vetten en vetachtige moleculen Glycerofosfolipiden Fosfatidylethanolamines
- Oplosmiddelen en organische stoffen Organische verbindingen Vetten en vetachtige moleculen Glycerofosfolipiden Glycerofosfate Fosfatidylethanolamines
- Oplosmiddelen en organische stoffen Organische verbindingen Zuren/esters
4004-05-1 (DOPE) Gerelateerde producten
- 6418-95-7(9-Octadecenoic acid(9Z)-,(1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-2-[(1-oxooctadecyl)oxy]ethylester)
- 2462-63-7(DL-Dioleoylphosphatidylethanolamine)
- 19805-18-6(9-Octadecenoic acid,(1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediylester, (9E,9'E)-)
- 39382-08-6(Glycerophospholipids, cephalins)
- 14942-08-6([3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate)
- 159317-98-3(9-Octadecenoic acid(9Z)-, 1,1'-[1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl]ester)
- 26662-94-2(POPE)
- 10015-88-0(9-Octadecenoic acid(9Z)-,1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-2-[(1-oxohexadecyl)oxy]ethylester)
- 16777-83-6(9-Octadecenoic acid,1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl ester,(9E,9'E)-)
- 61599-23-3(9-Hexadecenoic acid,(1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediylester, (9Z,9'Z)-)